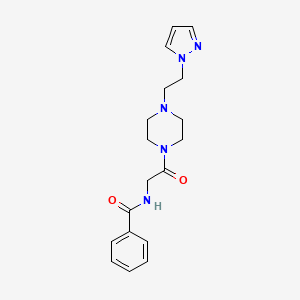

![molecular formula C15H12ClNO5 B2387717 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde CAS No. 428502-97-0](/img/structure/B2387717.png)

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

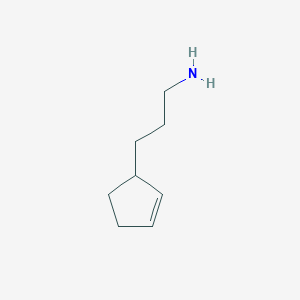

“3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C15H12ClNO5 . It has an average mass of 321.712 Da and a monoisotopic mass of 321.040405 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15ClO3/c1-11-4-3-5-12 (6-11)10-20-16-14 (17)7-13 (9-18)8-15 (16)19-2/h3-9H,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 321.71 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, such as heterocyclic compounds and polymers. It is also used as a reagent in the synthesis of biologically active compounds, such as pharmaceuticals, and in the synthesis of fluorescent dyes. In addition, this compound is used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of polymers with improved properties.

Mecanismo De Acción

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is a reactive compound that undergoes a variety of reactions. It can be oxidized to form 3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzoic acid, and it can be reduced to form 3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzyl alcohol. It can also undergo a variety of condensation reactions with a variety of other compounds, such as aldehydes, ketones, and amines.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and differentiation, such as the epidermal growth factor receptor.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively stable in the presence of air and light. It is also soluble in a variety of solvents, making it easy to use in a variety of reactions. However, this compound is a volatile compound, and it can be toxic and irritating to the skin and eyes, so it should be handled with care.

Direcciones Futuras

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde has a wide range of potential applications in scientific research. It can be used as a starting material for the synthesis of a variety of organic compounds, such as heterocyclic compounds and polymers. It can also be used as a reagent in the synthesis of biologically active compounds, such as pharmaceuticals, and in the synthesis of fluorescent dyes. In addition, this compound can be used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of polymers with improved properties. Furthermore, this compound can be used to study the biochemical and physiological effects of various compounds, as well as the mechanisms of drug metabolism. Finally, this compound can be used to study the interactions between various compounds and proteins, such as the epidermal growth factor receptor.

Métodos De Síntesis

3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde can be synthesized by a reaction between 3-chloro-5-methoxybenzaldehyde and 3-nitrobenzyl alcohol. The reaction is carried out in an inert atmosphere, such as nitrogen, and is typically performed at a temperature of 60-70°C. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is then recovered by distillation.

Propiedades

IUPAC Name |

3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJLIAPBNJUKNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

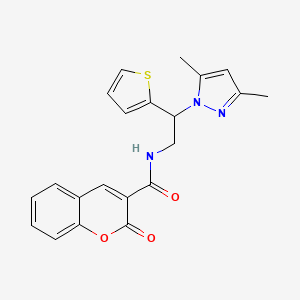

![N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide](/img/structure/B2387634.png)

![1-(Azepan-1-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2387636.png)

![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2387639.png)

![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2387647.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2387648.png)

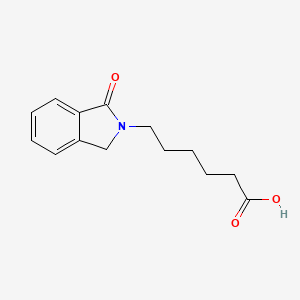

![N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide](/img/structure/B2387655.png)

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2387656.png)